molecular formula C8H13N3O4 B140106 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol CAS No. 16156-94-8

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

Cat. No.: B140106
CAS No.: 16156-94-8
M. Wt: 215.21 g/mol
InChI Key: UGPDZGBXWBKFMT-UHFFFAOYSA-N
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Description

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol is a chemical compound known for its unique structure and properties It is derived from imidazole, a five-membered ring containing nitrogen atoms, and is characterized by the presence of a nitro group and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Oxidation: 2-(2-Amino-1H-imidazol-1-yl)ethoxy)ethanol

    Substitution: Various substituted imidazole derivatives

    Hydrolysis: Ethylene glycol and 2-methyl-5-nitroimidazole

Scientific Research Applications

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share similar structural features and exhibit comparable antimicrobial activities. this compound is unique due to the presence of the ethoxyethanol moiety, which may confer different pharmacokinetic properties and enhance its solubility and bioavailability.

List of Similar Compounds

  • Metronidazole
  • Tinidazole
  • Secnidazole
  • Ornidazole

Properties

IUPAC Name

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDZGBXWBKFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167197
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-94-8
Record name 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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